molecular formula C13H7BrF2O B8170798 (3-Bromo-2-fluorophenyl)(4-fluorophenyl)methanone

(3-Bromo-2-fluorophenyl)(4-fluorophenyl)methanone

Cat. No.: B8170798
M. Wt: 297.09 g/mol
InChI Key: GFWGVCBMKRUGNU-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluorophenyl)(4-fluorophenyl)methanone is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluorophenyl)(4-fluorophenyl)methanone typically involves the reaction of 3-bromo-2-fluorobenzene with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, heated to 60-70°C.

Major Products Formed:

    Substitution: Formation of methoxy or tert-butoxy derivatives.

    Reduction: Formation of (3-Bromo-2-fluoro-phenyl)-(4-fluorophenyl)methanol.

    Oxidation: Formation of (3-Bromo-2-fluoro-phenyl)-(4-fluorophenyl)carboxylic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3-Bromo-2-fluorophenyl)(4-fluorophenyl)methanone exerts its effects is primarily through interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

  • (3-Bromo-2-fluoro-phenyl)-(4-chlorophenyl)methanone
  • (3-Bromo-2-fluoro-phenyl)-(4-methylphenyl)methanone
  • (3-Bromo-2-fluoro-phenyl)-(4-nitrophenyl)methanone

Comparison: Compared to its analogs, (3-Bromo-2-fluorophenyl)(4-fluorophenyl)methanone exhibits unique properties due to the presence of fluorine atoms on both phenyl rings. This can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

(3-bromo-2-fluorophenyl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2O/c14-11-3-1-2-10(12(11)16)13(17)8-4-6-9(15)7-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWGVCBMKRUGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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